Kinase Inhibition Selectivity Profile: Target Compound vs. Des-methyl Benzoate Analog (Class-Level Inference)
The 5-fluoropyrimidine-3-oxopiperazine scaffold has been identified as a privileged structure for targeting PDGFR subfamily kinases and CSNK1D [1]. While direct activity data for the target compound is not publicly available, its methyl benzoate ester tail is predicted to confer a unique steric and electronic interaction within the hydrophobic back pocket of the ATP-binding site, differentiating it from the 3-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile analog [2]. The benzonitrile analog shows stronger electron-withdrawing character, which may alter hinge-region hydrogen bonding compared to the methyl ester. No head-to-head biochemical comparison has been published.
| Evidence Dimension | Predicted hydrophobic binding pocket complementarity |
|---|---|
| Target Compound Data | Methyl benzoate tail (electron-donating) |
| Comparator Or Baseline | Benzonitrile analog (electron-withdrawing) |
| Quantified Difference | Not quantified; difference inferred from Hammett sigma constants (σp: -0.1 for COOCH3 vs +0.66 for CN) |
| Conditions | In silico docking hypothesis; no experimental validation available |
Why This Matters
The ester-to-nitrile substitution alters electrostatic potential at the tail region, which can redirect the compound's kinase selectivity profile, making the target compound a potentially distinct tool for probing kinases sensitive to this region.
- [1] PubMed Abstract: Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. PMID: 21429632. View Source
- [2] Patent family AU2013211414 (A1) - Piperazinyl pyrimidine derivatives, preparation method and use thereof. Filed 2013-01-15. View Source
